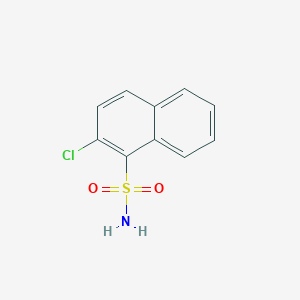
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a methyl group at the 3-position and an acetic acid moiety at the 7-position of the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzothiophen-7-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes further reactions to introduce the acetic acid moiety and the methyl group at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires careful control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions of benzothiophene derivatives with biological targets, such as enzymes and receptors.
Medicine: Benzothiophene derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-1-benzothiophen-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Benzothiophen-7-yl)acetic acid
- 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid
- 7-Methyl-1-benzothiophene-3-acetic acid
Uniqueness
2-(3-Methyl-1-benzothiophen-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the acetic acid moiety at the 7-position differentiates it from other benzothiophene derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Propiedades
Fórmula molecular |
C11H10O2S |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-(3-methyl-1-benzothiophen-7-yl)acetic acid |
InChI |
InChI=1S/C11H10O2S/c1-7-6-14-11-8(5-10(12)13)3-2-4-9(7)11/h2-4,6H,5H2,1H3,(H,12,13) |
Clave InChI |
JUPFZDAZOVSLAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C(C=CC=C12)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)

![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
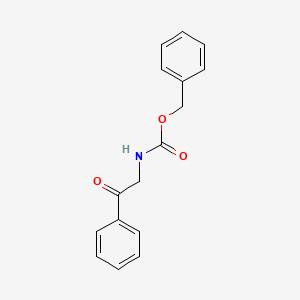
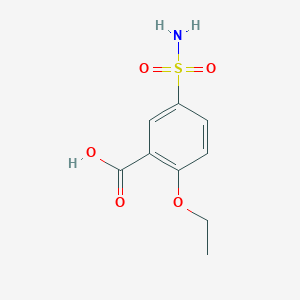
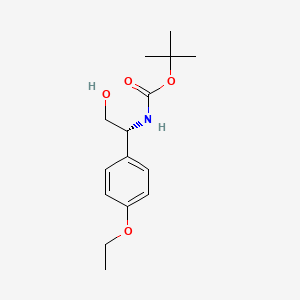
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
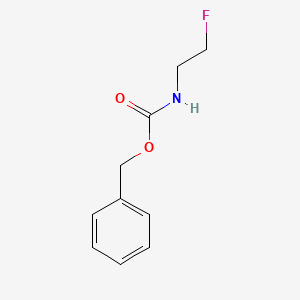
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
